gamma-Butyrolactone

Vue d'ensemble

Description

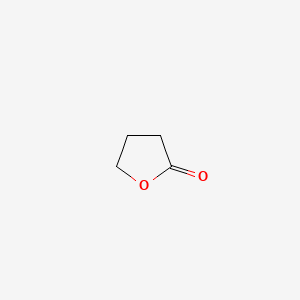

Gamma-butyrolactone (GBL) is a cyclic ester with the chemical formula C₄H₆O₂. It is a colorless, water-miscible liquid widely used as an industrial solvent, precursor in polymer synthesis, and intermediate in pharmaceutical manufacturing . Pharmacologically, GBL is a prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system (CNS) depressant. Upon ingestion, GBL is rapidly hydrolyzed by lactonase enzymes in the blood to form GHB, which exerts sedative, hypnotic, and euphoric effects . GBL’s dual identity—as both an industrial chemical and a substance of abuse—has led to regulatory scrutiny, particularly due to its role in GHB synthesis .

Structurally, GBL’s lactone ring enables rapid conversion to GHB, distinguishing it from other GHB precursors like 1,4-butanediol (1,4-BD). Its biological activities extend beyond CNS effects; derivatives of GBL exhibit anticancer, anti-inflammatory, and analgesic properties, highlighting its versatility in medicinal chemistry .

Méthodes De Préparation

La gamma-butyrolactone peut être synthétisée par plusieurs méthodes :

Déshydrogénation du 1,4-butanediol : Cette méthode implique l'élimination de l'hydrogène du 1,4-butanediol pour former de la this compound.

Fermeture de cycle des acides hydroxy : Cette méthode implique la cyclisation des acides hydroxy pour former le cycle lactonique.

Synthèse à partir du tétrahydrofurane : Cette méthode implique la conversion du tétrahydrofurane en this compound.

Analyse Des Réactions Chimiques

Hydrolytic Ring-Opening Reactions

GBL undergoes pH-dependent hydrolysis to form γ-hydroxybutyric acid (GHB) (Figure 1). This equilibrium is governed by reaction conditions:

-

Acidic conditions : Slow hydrolysis, favoring lactone stability .

-

Basic conditions : Rapid ring-opening to yield GHB salts (e.g., sodium γ-hydroxybutyrate) .

Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by ring cleavage (Figure 1) .

| Condition | Dominant Species | Equilibrium Shift |

|---|---|---|

| pH < 7 | GBL | ← Lactone |

| pH > 7 | GHB (deprotonated) | → Open-chain |

Applications : GHB synthesis for pharmaceutical and industrial use .

Ring-Opening with Heteroatoms

GBL reacts with nucleophiles (e.g., amines, thiols) to replace the ring oxygen with nitrogen or sulfur, forming pyrrolidones or thiolactones .

Example :

Conditions :

Polymerization Reactions

GBL undergoes ring-opening polymerization (ROP) to form poly(γ-butyrolactone) (PGBL), a biodegradable polyester.

Mechanism :

-

Anionic ROP : Initiated by strong bases (e.g., LDA), propagating via alkoxide intermediates .

-

Thermal cracking : PGBL reverts to GBL at elevated temperatures (~200°C) .

Applications : Biodegradable plastics and biomaterials .

Electroreductive Coupling

α,β-Unsaturated carbonyl compounds react with ketones/aldehydes under electroreduction to form trisubstituted GBL derivatives.

Conditions :

Example :

Borrowing Hydrogen Methodology

Ru-catalyzed lactonization of 1,2-diols and malonates via hydrogen transfer:

Conditions :

Yield : High efficiency for monocyclic lactones .

Photoredox/HAT-Catalyzed Radical Carboxylation

A novel method synthesizes GBL from allylic alcohols using CO₂- ⁻ radicals generated from HCO₂Cs .

Key Steps :

-

Radical hydrocarboxylation : CO₂- ⁻ adds to allylic alcohol.

-

1,2-Aryl migration : For α,α-diaryl substrates (e.g., 1k → 3k ).

Conditions :

Computational Validation :

Reactivity with Oxidizing Agents and Acids/Bases

GBL exhibits instability under harsh conditions:

-

Oxidizers : Risk of explosive decomposition (e.g., with NaOCl) .

-

Strong acids/bases : Accelerate hydrolysis or side reactions (e.g., ester cleavage) .

Hazard Note : Reactions with 2,4-dichlorophenol and NaOH caused thermal runaway explosions .

Comparative Analysis of Synthetic Routes

Industrial and Pharmaceutical Relevance

Applications De Recherche Scientifique

Industrial Applications

Solvent Properties

GBL is widely recognized for its excellent solvent properties, making it an essential component in various industrial applications:

- Cleaning Agents : GBL is commonly used in paint strippers, nail polish removers, and circuit board cleaners due to its strong solvency capabilities .

- Chemical Intermediate : It serves as an intermediate in the synthesis of pyrrolidones and other chemicals, including herbicides and pharmaceuticals .

Table 1: Industrial Uses of GBL

| Application | Description |

|---|---|

| Solvent | Used in paint strippers and nail polish removers |

| Cleaning Agent | Effective in circuit board cleaning |

| Chemical Synthesis | Intermediate for pyrrolidones and herbicides |

Pharmaceutical Applications

Therapeutic Uses

Recent studies have explored the therapeutic potential of GBL in various medical contexts:

- Stroke Treatment : Low-dose GBL therapy has shown promise in altering the natural history of experimental forebrain ischemia in rats, reducing neuronal tissue loss compared to untreated controls .

- Dependence Management : GBL has been investigated for managing withdrawal symptoms in patients dependent on gamma-hydroxybutyrate (GHB). A case study illustrated effective self-administration strategies that improved patient outcomes during withdrawal .

Table 2: Pharmacological Activities of GBL

Case Studies

Case Study 1: Stroke Model

In an experimental study on rats, low-dose GBL administration was found to prevent prolonged cerebral hypoperfusion following induced ischemia. The treated group exhibited significantly less neuronal tissue loss than controls, suggesting potential therapeutic applications for stroke management .

Case Study 2: Dependence Treatment

A 36-year-old female patient with severe GBL dependence was managed using self-administration techniques. This approach led to improved cognitive recovery and stabilization during withdrawal, highlighting a novel strategy for treating substance dependence .

Mécanisme D'action

Gamma-butyrolactone exerts its effects by acting as a prodrug for gamma-hydroxybutyric acid. When ingested, this compound is converted to gamma-hydroxybutyric acid, which acts as a central nervous system depressant . Gamma-hydroxybutyric acid binds to specific receptors in the brain, leading to its sedative and euphoric effects .

Comparaison Avec Des Composés Similaires

Gamma-Hydroxybutyrate (GHB)

Pharmacokinetics and Metabolism

- Conversion : GBL is metabolized to GHB within minutes of ingestion via lactonase enzymes, whereas GHB itself is directly absorbed .

- Bioavailability : Oral GBL achieves higher plasma GHB concentrations than equimolar GHB doses due to faster absorption and reduced first-pass metabolism. For example, in rats, oral GBL produced plasma GHB levels 2–3× higher than oral GHB .

- Duration of Action: GBL’s hypnotic effects last longer than GHB in rodent models, attributed to slower tissue distribution and delayed clearance .

Toxicity

- Both compounds cause dose-dependent CNS depression, respiratory arrest, and coma. However, GBL’s rapid conversion to GHB can lead to unpredictable toxicity, especially in overdose scenarios .

- GHB is endogenous, complicating toxicological assessments. Fatalities from GBL/GHB are often linked to poly-drug use or respiratory failure .

Table 1: Pharmacokinetic Comparison of GBL and GHB

| Parameter | GBL | GHB |

|---|---|---|

| Oral Absorption Rate | Faster (peaks in <30 min) | Slower (peaks in 1–2 hr) |

| Plasma Half-Life (rats) | ~30–60 min | ~20–30 min |

| Bioavailability (%) | ~80–90 | ~25–30 |

| Primary Use | Industrial precursor | Medical (narcolepsy) |

1,4-Butanediol (1,4-BD)

Metabolism and Pharmacology

- 1,4-BD is metabolized to GHB via alcohol dehydrogenase and aldehyde dehydrogenase, a slower process than GBL’s enzymatic hydrolysis .

- In mice, 1,4-BD induced longer-lasting hypothermia and locomotor depression than GBL, likely due to delayed GHB conversion .

Toxicity and Dependence

- 1,4-BD and GBL share withdrawal syndromes (anxiety, insomnia, delirium), but 1,4-BD withdrawal may require higher benzodiazepine doses due to prolonged GHB exposure .

Table 2: Comparative Toxicity of GBL and 1,4-BD

| Parameter | GBL | 1,4-BD |

|---|---|---|

| LD₅₀ (mice, oral) | 1,200 mg/kg | 1,550 mg/kg |

| Withdrawal Management | Diazepam + baclofen | Higher diazepam doses |

| Carcinogenicity | No evidence (NTP) | No evidence (NTP) |

Diethyl-Lactam (GBL Derivative)

Pharmacology

- Diethyl-lactam, a GBL analog, potentiates GABAₐ receptor currents without affecting sodium or calcium channels, unlike other GBL derivatives .

- It has a higher therapeutic index than ethosuximide and phenobarbital, making it a candidate for anticonvulsant therapy .

Structural Analogs with Varied Bioactivities

Activité Biologique

Gamma-butyrolactone (GBL) is a cyclic ester that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the pharmacological properties, mechanisms of action, and clinical implications of GBL, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a five-membered lactone, which is a cyclic ester formed from the condensation of a hydroxy acid. Its chemical formula is , and it is known for its ability to readily convert to gamma-hydroxybutyrate (GHB) in the body through enzymatic processes, specifically via the action of lactonases such as paraoxonase (PON) .

Pharmacological Activities

GBL exhibits a range of biological activities that can be classified into several categories:

- CNS Depressant Effects : GBL acts as a central nervous system depressant, similar to GHB. It enhances GABA receptor activity, leading to sedative and anxiolytic effects. This mechanism underlies its use in managing conditions like anxiety and insomnia .

- Potential Therapeutic Applications : Recent studies have suggested that GBL may serve as a therapeutic agent in various conditions, including addiction treatment and metabolic disorders. Its interaction with PPAR (Peroxisome Proliferator-Activated Receptor Gamma) indicates potential roles in metabolic regulation and possibly in mitigating the effects of GHB intoxication .

- Addiction and Dependence : GBL has been associated with dependence and withdrawal symptoms, similar to those seen with GHB. Case studies highlight the complexities of managing withdrawal symptoms, which can include severe agitation and delirium. One notable case involved a patient who self-administered GBL during withdrawal, demonstrating both the risks and potential management strategies .

Case Study 1: Management of GBL Dependence

A 36-year-old woman with severe GBL dependence was treated for withdrawal symptoms at a hospital. Despite multiple detoxification attempts using benzodiazepines, her symptoms persisted. Ultimately, she was allowed to self-administer GBL, which effectively alleviated her withdrawal symptoms. This case illustrates the challenges in treating GBL dependence and suggests that controlled self-administration may be an effective strategy .

Case Study 2: Withdrawal Symptoms

In another study involving five patients with high-dose GBL use, withdrawal symptoms ranged from mild agitation to severe delirium. The findings emphasized the need for tailored treatment approaches due to the variability in withdrawal severity among individuals .

GBL's biological activity is primarily mediated through its conversion to GHB, which interacts with various neurotransmitter systems:

- GABAergic System : GBL enhances GABA receptor activity, leading to increased inhibitory neurotransmission. This property contributes to its sedative effects but also poses risks for dependence .

- PPAR Activation : Recent research indicates that GBL may activate PPAR, influencing metabolic pathways and potentially offering new therapeutic avenues for conditions like obesity and diabetes .

Toxicological Considerations

While GBL has therapeutic potential, it also poses risks related to toxicity and dependence. Toxicological studies have shown that high doses can lead to significant health complications, including respiratory depression and cardiovascular issues . Long-term exposure studies suggest low carcinogenic potential; however, caution is warranted due to its psychoactive properties.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Five-membered lactone; |

| CNS Effects | Acts as a depressant; enhances GABA receptor activity |

| Therapeutic Uses | Potential for treating anxiety, insomnia, metabolic disorders |

| Dependence Issues | Associated with withdrawal symptoms similar to GHB |

| Case Study Insights | Self-administration may alleviate withdrawal symptoms |

| Toxicity Risks | High doses can cause respiratory depression; low carcinogenic risk |

Q & A

Basic Research Questions

Q. What is the metabolic pathway of GBL in mammalian systems, and how does it influence experimental design in neuropharmacology?

GBL is metabolized endogenously to gamma-hydroxybutyrate (GHB) via lactonase enzymes, primarily in the liver. This conversion is critical in studies evaluating its CNS effects, as GHB acts as a GABAB receptor agonist. Researchers must account for interspecies metabolic differences: rodent models exhibit faster GHB clearance (~20–60 min half-life) compared to humans. Experimental designs should include controls for GHB accumulation and use validated assays (e.g., GC-MS) to distinguish GBL from GHB in plasma .

Q. What analytical methods are recommended for quantifying GBL in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for GBL detection in biofluids. A validated protocol involves spiking plasma with deuterated internal standards, liquid-liquid extraction using dichloromethane, and separation on a polar capillary column (e.g., DB-WAX). Limit of quantification (LOQ) for GBL in human plasma is typically <1 µg/mL, with retention times calibrated against pure standards. Ensure samples are analyzed promptly to avoid GHB interference from spontaneous hydrolysis .

Q. How does GBL’s solubility profile impact its use in polymer synthesis?

GBL’s polar nature (moderate water solubility) and low viscosity make it a versatile solvent for ring-opening polymerizations. However, its high hygroscopicity requires anhydrous conditions during poly(GBL) synthesis. Researchers should use inert atmospheres (e.g., argon) and molecular sieves to prevent chain termination via hydrolysis. Recent advances employ organocatalysts like thioureas to achieve high-molecular-weight poly(GBL) (>50,000 Mw) under mild conditions .

Advanced Research Questions

Q. How can conflicting data on GBL’s neurotoxicity be reconciled across preclinical studies?

Discrepancies arise from variations in dosing regimens (acute vs. chronic), species-specific metabolism, and endpoint selection. For example, rodent studies using single high doses (≥500 mg/kg) report transient respiratory depression, while chronic low-dose models (50–100 mg/kg/day) show GABAB receptor desensitization. To resolve contradictions, meta-analyses should stratify data by:

- Metabolic conversion rates (e.g., liver enzyme activity assays).

- Temporal resolution of CNS effects (EEG/EMG monitoring).

- Co-administration with GHB receptor antagonists (e.g., NCS-382) .

Q. What strategies optimize GBL’s polymerization efficiency while minimizing side reactions?

Achieving high poly(GBL) yields requires addressing thermodynamic limitations (low ceiling temperature). Methodological improvements include:

- Catalyst Design : Bifunctional catalysts (e.g., ureas/thioureas) stabilize transition states during ring-opening.

- Solvent-Free Systems : Bulk polymerization at 80–100°C reduces chain-transfer reactions.

- Post-Polymerization Processing : Precipitation in cold methanol removes residual monomers and oligomers. Recent studies report >90% monomer conversion using diphenyl phosphate catalysts, with Đ (dispersity) <1.2 .

Q. How do GBL’s pharmacokinetics differ between in vitro and in vivo models of addiction?

In vitro models (e.g., neuronal cell lines) lack hepatic metabolism, necessitating direct GHB exposure to mimic GBL’s effects. In contrast, in vivo models require dose adjustments to account for first-pass metabolism. For example, oral GBL administration in rats yields peak GHB concentrations at 15–30 min, whereas intraperitoneal injection bypasses partial hepatic degradation. Researchers should validate in vitro findings using microdialysis in freely moving animals to capture real-time neurochemical changes .

Q. What experimental approaches elucidate GBL’s role in modulating viral infection dynamics?

In HSV-1 studies, GBL’s volatility complicates direct cell culture application. Researchers use headspace GC-MS to quantify gaseous GBL concentrations and patch-clamp electrophysiology to measure membrane potential changes in neuron-like cells (e.g., SH-SY5Y). Protocols recommend pre-treating cells with GBL vapor (0.1–1 ppm) for 24 hr pre-infection to assess antiviral activity via plaque reduction assays .

Q. Methodological Guidelines

- Toxicokinetic Studies : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to humans, incorporating hepatic blood flow and enzyme kinetics parameters .

- Polymer Characterization : Employ MALDI-TOF for precise Mw analysis and FTIR to confirm ester linkages in poly(GBL) .

- Ethical Compliance : For dependence studies, adhere to protocols for ambulatory withdrawal management (e.g., diazepam/baclofen titration) with IRB-approved safety monitoring .

Propriétés

IUPAC Name |

oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJRWHAVMIAJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | gamma-Butyrolactone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gamma-Butyrolactone | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31213-03-3 | |

| Details | Compound: Butyrolactone homopolymer | |

| Record name | Butyrolactone homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31213-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020224 | |

| Record name | gamma-Butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-butyrolactone is a clear colorless oily liquid with a pleasant odor. (NTP, 1992), Liquid, Colorless, oily liquid with a pleasant odor; [CAMEO], COLOURLESS OILY HYGROSCOPIC LIQUID., colourless to slightly yellow liquid with a faint, sweet, caramel-like odour | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2(3H)-Furanone, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | gamma-Butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-Hydroxybutyric acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/457/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

399 to 401 °F at 760 mmHg (NTP, 1992), 204 °C at 760 mm Hg, 204.00 to 205.00 °C. @ 760.00 mm Hg, 204 °C | |

| Details | The Good Scents Company Information System | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | The Good Scents Company Information System | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Good Scents Company Information System | |

| Record name | gamma-Butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | The Good Scents Company Information System | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

209 °F (NTP, 1992), 209 °F, 209 °F (OPEN CUP), 209 °F (98 °C) (open cup), 98 °C c.c. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-28 | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-28 | |

| Record name | Butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-28 | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-28 | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 55 °F (NTP, 1992), Miscible with alcohol and ether., Very soluble in acetone, benzene, diethyl ether, and ethanol., Miscible with water. Soluble in methanol, ethanol, acetone, ether, benzene., 1000.0 mg/mL, Solubility in water: very soluble, soluble in water; miscible with alcohol | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | gamma-Butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | 4-Hydroxybutyric acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/457/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1286 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.1296 g/cu cm at 20 °C, Density: 1.1441 at 0 °C/0 °C; 1.1286 at 15 °C/0 °C, Relative density (water = 1): 1.13 (20 °C), 1.120-1.130 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 259 | |

| Record name | 4-Hydroxybutyric acid lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/457/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.0 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 1 mmHg at 77 °F (NTP, 1992), 0.45 [mmHg], 4.5X10-1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.15 | |

| Details | Yaws CL; Handbook of Chemical Compound Data for Process Safety p. 35 (1997) | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yaws CL; Handbook of Chemical Compound Data for Process Safety p. 35 (1997) | |

| Record name | Butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Yaws CL; Handbook of Chemical Compound Data for Process Safety p. 35 (1997) | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yaws CL; Handbook of Chemical Compound Data for Process Safety p. 35 (1997) | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Gamma-butyrolactone in animal studies is rapidly converted to gamma hydroxybutyrate. This may account for the subsequent central nervous system depressant. Gamma-butyrolactone is an anesthetic that causes a selective increase in brain dopamine by antagonizing transmitter release from nerve terminal. It is also an endogenous brain metabolite that may be derived from glutamate through gamma-aminobutyrate., The involvement of intranigral gamma-aminobutyric acid (GABA) receptors in the control of generalized non-convulsive epilepsy was investigated in the rat in 3 models of petit mal epilepsy induced by systemic administration of gamma-butyrolactone, pentylenetetrazol and 4,5,6,7-tetrahydroisoxazolo [5,4-c]pyridin 3-ol (THIP). Bilateral intranigral injection of muscimol (2 ng/0.2 uL/side), a gamma-aminobutyric acid receptor agonist, significantly reduced the duration of EEG-recorded spike-and-wave discharges induced by gamma-butyrolactone (100 and 200 mg/kg ip), pentylenetetrazol (20 mg/kg ip) and THIP (7.5 mg/kg ip). This treatment had no effect on the electroencephalographic discharges observed after injection of THIP (10 mg/kg ip). Bilateral injection of muscimol (2 and 4 ng/side) into the substantia nigra did not modify the latency of onset nor the duration of clonic seizures induced by pentylenetetrazol at the dose of 40 mg/kg ip. Bipolar depth electrode recording indicated that intranigral injection of muscimol did not alter nigral electroencephalographic activity. Autoradiography following intranigral injection of [3H]muscimol indicated a diffusion not exceeding 400 microns from the injection site. These results confirm that activation of gamma-aminobutyric acid receptors in the substantia nigra suppresses the occurrence of spike-and-wave discharges in animal models of generalized non-convulsive epilepsy. | |

| Details | PMID:2551457, Depaulis A et al; Brain Res 498 (1): 64-72 (1989) | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The main impurities in the Reppe-based process are 1,4-butanediol, butyric acid, and water; in the maleic ester based processes, dimethyl succinate, 4-hydroxybutyl butyl ether, and water. | |

| Details | Ullmann's Encyclopedia of Industrial Chemistry. 6th ed.Vol 1: Federal Republic of Germany: Wiley-VCH Verlag GmbH & Co. 2003 to Present, p. V6 18 (2003) | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

96-48-0, 848486-92-0 | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | γ-Butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Butyrolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Butyrolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 848486-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL659KIY4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | gamma-Butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-49 °F (NTP, 1992), -43.53 °C, -45 °C, -44 °C | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. 2858 | |

| Record name | 4-BUTYROLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. 2858 | |

| Record name | BUTYROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. 2858 | |

| Record name | gamma-Butyrolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. 2858 | |

| Record name | gamma-BUTYROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1020 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.